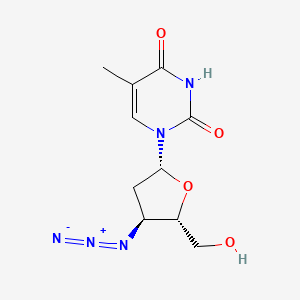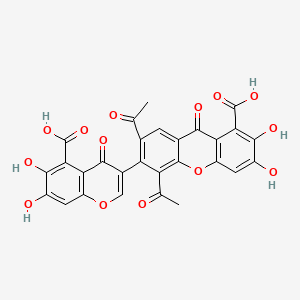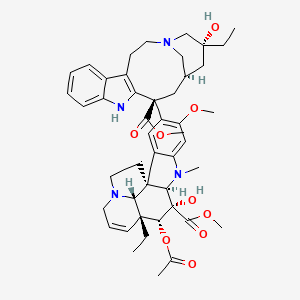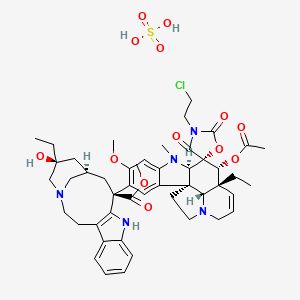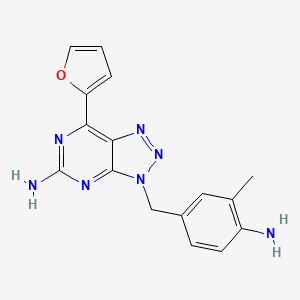
Zearalenona
Descripción general
Descripción
La zearalenona es una micotoxina estrogénica no esteroidea producida por varias especies de hongos Fusarium, incluidos Fusarium graminearum, Fusarium culmorum y Fusarium cerealis . Se encuentra comúnmente en cultivos de cereales como el maíz, la cebada, la avena, el trigo, el arroz y el sorgo . La this compound es conocida por sus potentes efectos estrogénicos, que pueden causar problemas reproductivos en el ganado, especialmente en los cerdos .
Aplicaciones Científicas De Investigación
La zearalenona tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La zearalenona ejerce sus efectos al unirse a los receptores de estrógeno, imitando la acción de los estrógenos naturales . Esta unión puede conducir a varios problemas reproductivos, incluida la infertilidad, el aborto y otros problemas de reproducción en el ganado . La this compound también activa el receptor de estrógeno acoplado a proteína G (GPER), contribuyendo a sus efectos estrogénicos . El mecanismo de acción del compuesto implica la modulación de la expresión génica y las vías de señalización celular relacionadas con la actividad estrogénica .
Análisis Bioquímico
Biochemical Properties
ZEA interacts with enzymes such as lactonases from the genus Gliocladium, ZHDR52 and ZHDP83 . These enzymes can transform ZEA into non-estrogenic compounds . The optimal pH for these enzymes is 9.0, and the optimum temperature is 45 °C .
Cellular Effects
ZEA has been shown to be hepatotoxic, hematotoxic, genotoxic, and immunotoxic . It causes reproductive disorders and hyperestrogenic syndromes in animals and humans .
Molecular Mechanism
The molecular mechanism of ZEA involves its transformation into non-estrogenic compounds by the action of ZHDR52 and ZHDP83 . These enzymes degrade ZEA into different products .
Temporal Effects in Laboratory Settings
In laboratory settings, transformed Escherichia coli BL21 (DE3) PLySs cells harboring the zhdr52 or zhdp83 gene could transform 20 µg/mL ZEA within 2 h and degrade >90% of ZEA toxic derivatives, α/β-zearalanol and α/β-zearalenol, within 6 h .
Metabolic Pathways
ZEA is involved in metabolic pathways that interact with enzymes like ZHDR52 and ZHDP83 . These enzymes transform ZEA into non-estrogenic compounds .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La zearalenona se puede sintetizar mediante la fermentación de especies de Fusarium en condiciones controladas. Los hongos se cultivan en sustratos adecuados, como el maíz u otros cereales, para producir la micotoxina . El proceso de fermentación implica mantener niveles específicos de temperatura, pH y humedad para optimizar la producción de this compound .
Métodos de producción industrial: En entornos industriales, la this compound generalmente se extrae de productos agrícolas contaminados. El proceso de extracción implica varios pasos, incluida la molienda, la extracción con solventes y la purificación mediante técnicas cromatográficas . Los métodos avanzados, como la extracción en fase sólida y la extracción líquido-líquido, se utilizan comúnmente para aislar y purificar la this compound de matrices complejas .
Análisis De Reacciones Químicas
Tipos de reacciones: La zearalenona sufre varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar zearalanona y otros derivados.
Reducción: La reducción de la this compound puede producir α-zearalenol y β-zearalenol.
Hidrólisis: La this compound se puede hidrolizar para producir lactona de this compound.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis de la this compound.
Productos principales:
Oxidación: Zearalanona y otros derivados oxidados.
Reducción: α-Zearalenol y β-Zearalenol.
Hidrólisis: Lactona de this compound.
Comparación Con Compuestos Similares
La zearalenona es similar a otras micotoxinas estrogénicas, como:
Zearalanona: Un derivado oxidado de la this compound con propiedades estrogénicas similares.
α-Zearalenol y β-Zearalenol: Productos de reducción de la this compound que también exhiben actividad estrogénica.
Zearalanol: Otro derivado con efectos estrogénicos.
Singularidad: La this compound es única debido a su amplia presencia en cultivos de cereales y sus potentes efectos estrogénicos, lo que la convierte en una preocupación importante para la seguridad alimentaria y la salud animal . Su estabilidad en diversas condiciones ambientales contribuye aún más a su persistencia e impacto .
Propiedades
IUPAC Name |
(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQEIFVQACCCH-QBODLPLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021460 | |
| Record name | Zearalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zearalenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0 mmHg at 68 °F (NTP, 1992) | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
17924-92-4, 36455-70-6 | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zearalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17924-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zearalenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017924924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Zearalenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zearalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(E)]-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZEARALENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W827M159J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZEARALENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/ | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZEARALENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Zearalenone exerts its effects by mimicking the hormone estrogen. It binds to estrogen receptors, primarily in the reproductive system, disrupting normal hormonal signaling. [, , , , , ]
A: Zearalenone binding can lead to a range of reproductive issues, including vulvovaginitis, enlarged reproductive tracts, and disrupted estrous cycles in animals. [, , , ] Studies in pigs showed that even low doses of zearalenone (250 µg/kg feed) led to pronounced vulvar swelling and changes in ovarian follicle development. []
A: Yes, research suggests zearalenone may also influence the immune system, potentially contributing to immunological dysfunction and inflammation. [, ] Studies in piglets have shown that zearalenone can alter immune cell populations and increase immunoglobulin levels. []
A: Zearalenone's molecular formula is C18H22O5, and its molecular weight is 318.36 g/mol. []
A: Various techniques are employed, including high-performance liquid chromatography (HPLC) coupled with fluorescence and UV detectors, and liquid chromatography-mass spectrometry (LC-MS/MS) for confirmation. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure of zearalenone and its derivatives, such as zearalenone-14-β-D-glucopyranoside (Z14G) and zearalenone-16-β-D-glucopyranoside (Z16G). []
A: Yes, pH can influence zearalenone's stability. It is most stable at a neutral pH of 7. Increased degradation rates are observed at pH 4 and 10, particularly at higher temperatures. []
A: While specific simulations and calculations were not mentioned in the provided research, QSAR (Quantitative Structure-Activity Relationship) models are being developed to assess how structural modifications of zearalenone impact its activity and toxicity. []
A: Research on hapten design for zearalenone revealed that linkers attached at different positions on the molecule impact antibody affinity and selectivity for zearalenone and its metabolites. [] This suggests that even minor structural changes can significantly influence zearalenone's interactions with biological targets.
A: Zearalenone's stability and solubility in various media need careful consideration during formulation. While the provided research doesn't delve into specific formulation strategies, it highlights the importance of understanding these factors for accurate analysis and experimental design. []
A: While specific SHE regulations aren't explicitly discussed in the provided research, the presence of zearalenone in food and feed is strictly regulated due to its health risks. The research emphasizes the need to develop sensitive analytical methods for monitoring zearalenone levels to ensure compliance with safety standards. [, , , ]
A: Studies in pigs revealed that zearalenone is rapidly absorbed and metabolized, with both the parent compound and its metabolites, such as α-zearalenol, being detected in blood, feces, and urine. [, ] The primary route of excretion is through feces. [, ]
A: Yes, research demonstrates that masked mycotoxins, including zearalenone-glycoside, are broken down during digestion, releasing zearalenone. [] This highlights the importance of considering these conjugated forms when assessing total zearalenone exposure. [, ]
A: Pigs are commonly used as animal models due to their sensitivity to zearalenone and physiological similarities to humans. [, , , , , ] Studies have investigated the effects of zearalenone on reproductive parameters, immune function, and oxidative stress markers. [, , , , ]
A: Zearalenone is primarily known for its estrogenic effects, leading to reproductive disorders in animals. [, , , , , ] It may also disrupt immune function and contribute to oxidative stress. [, , , ] Further research is needed to fully elucidate the long-term health consequences of zearalenone exposure. [, ]
ANone: Several methods are employed, including:
- HPLC with fluorescence detection: Offers high sensitivity and is widely used for quantifying zearalenone in various matrices, such as cereals, feed, and biological samples. [, , , , ]
- LC-MS/MS: Provides high selectivity and sensitivity for both zearalenone and its metabolites, enabling confirmation of results obtained by other methods. [, , ]
- ELISA (Enzyme-Linked Immunosorbent Assay): A rapid and sensitive method for detecting zearalenone, particularly useful for screening large numbers of samples. [, , ]
A: Research indicates that zearalenone can leach into surface water and groundwater, potentially impacting aquatic ecosystems and posing risks to human and animal health. [] The presence of dissolved organic carbon in water samples was found to be inversely correlated with zearalenone concentration. [] Further research is needed to understand its degradation pathways and develop effective mitigation strategies. [, ]
A: While the provided research does not explicitly discuss zearalenone's solubility, it acknowledges that solubility in different media is a crucial factor influencing its bioavailability and, consequently, its toxicity. []
A: Researchers emphasize the importance of validating analytical methods by assessing accuracy, precision, and specificity. [] These validation procedures are essential to ensure reliable and reproducible results for zearalenone detection and quantification. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




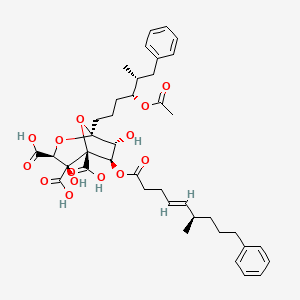


![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)
